3-(2-Pentyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide
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Overview
Description
3-(2-Pentyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide is a nitrogen-containing heterocyclic compound. The core structure, 2-azabicyclo[3.2.1]octane, is known for its significant potential in drug discovery due to its unique structure and bioactive properties . This compound is particularly interesting from a pharmaceutical point of view because it can serve as a key synthetic intermediate in various total synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azabicyclo[3.2.1]octane derivatives typically involves intramolecular cyclization and rearrangements, such as the Beckmann rearrangement . These methods are designed to achieve stereochemical control during the transformation that generates the 2-azabicyclo[3.2.1]octane architecture .
Industrial Production Methods: Industrial production methods for 2-azabicyclo[3.2.1]octane derivatives often involve large-scale intramolecular cyclization and rearrangement reactions. These methods are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Pentyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its bioactive properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like sodium azide or halides .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
3-(2-Pentyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various bioactive molecules . In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders . The compound’s unique structure also makes it valuable in industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 3-(2-Pentyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter release and activity . This interaction is crucial for its potential therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other 2-azabicyclo[3.2.1]octane derivatives, such as tropane alkaloids . These compounds share a similar core structure but differ in their side chains and functional groups .
Uniqueness: What sets 3-(2-Pentyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide apart from other similar compounds is its specific substitution pattern and the presence of the phenol group . This unique structure contributes to its distinct bioactive properties and potential therapeutic applications .
Properties
CAS No. |
61321-22-0 |
---|---|
Molecular Formula |
C18H28BrNO |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
3-(2-pentyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide |
InChI |
InChI=1S/C18H27NO.BrH/c1-2-3-4-11-19-12-10-18(9-8-16(19)14-18)15-6-5-7-17(20)13-15;/h5-7,13,16,20H,2-4,8-12,14H2,1H3;1H |
InChI Key |
BJWMIQHSLMUZJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCC2(CCC1C2)C3=CC(=CC=C3)O.Br |
Origin of Product |
United States |
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